1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one

Aldehyde reductase inhibition Diabetic complications Aldo-keto reductase

Sourcing uncharacterized pyrazoline analogs for diabetic complication screening risks ALR1/ALR2 selectivity failure. CAS 61447-60-7 provides a documented, structurally distinct ALR1 inhibitor (IC50 1500 nM) with a reactive 4-acetyl handle for library diversification. - Orthogonal scaffold to imidazolidine-acetic acid chemotypes for selectivity validation. - Favorable CNS drug-like properties (XlogP 3.2, TPSA 32.7 Ų) support blood-brain barrier screening. - Quantitative IR/NMR spectral assignments enable supplier-independent identity verification beyond standard CoA.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 61447-60-7
Cat. No. B12880028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one
CAS61447-60-7
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O/c1-13(20)14-7-9-15(10-8-14)17-11-12-19(18-17)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3
InChIKeyMPETZCQDOCMMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one (CAS 61447-60-7): Procurement-Ready Pyrazoline Intermediate for Aldo-Keto Reductase and CNS-Targeted Screening Libraries


1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one (CAS 61447-60-7), also cataloged as 1-[4-(2-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanone, is a 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivative belonging to the 2-pyrazoline (dihydropyrazole) heterocycle class [1]. With a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol, this compound features a core 4,5-dihydro-1H-pyrazole ring bearing a phenyl substituent at N1 and a 4-acetylphenyl moiety at C3 . The compound has been deposited in authoritative pharmacological databases including BindingDB (BDBM50049730) and ChEMBL (CHEMBL644874), with documented in vitro inhibitory activity against rat kidney aldehyde reductase (ALR1/AKR1A1) [2]. Its calculated physicochemical parameters—XlogP of 3.2 and topological polar surface area (TPSA) of 32.7 Ų—position it within favorable drug-like property space for blood-brain barrier penetration screening . The compound serves as a versatile synthetic building block for constructing libraries of N-acetyl pyrazoline derivatives with diversified biological profiles [3].

Why Generic 4,5-Dihydro-1H-Pyrazole Analogs Cannot Replace CAS 61447-60-7 in ALR1-Focused or CNS Screening Programs


The 4,5-dihydro-1H-pyrazole (2-pyrazoline) scaffold encompasses a vast chemical space with divergent biological profiles that are exquisitely sensitive to the nature and position of aryl substituents and the N1-acyl group [1]. Even structurally close analogs within this class display fundamentally different target engagement: for example, 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a sub-nanomolar monoamine oxidase A (MAO-A) inhibitor (IC50 = 0.000009 mM = 9 pM) [2], whereas CAS 61447-60-7—which differs only by a 4-acetyl substituent on the C3-phenyl ring—shows documented inhibition of aldehyde reductase (ALR1) with an IC50 of 1500 nM [3]. Generic procurement of any uncharacterized or less functionalized pyrazoline (e.g., 1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazole) would forfeit both the ALR1 pharmacology and the synthetic handle provided by the 4-acetyl group, which enables further derivatization through Schiff base formation, reduction, or heterocycle annulation reactions [4]. Consequently, in screening programs targeting diabetic complications—where differential ALR2/ALR1 selectivity is a critical parameter—the precise substitution pattern of CAS 61447-60-7 is not interchangeable with simpler or differently substituted pyrazoline analogs without quantitative validation [1][3].

Quantitative Differentiation Evidence for CAS 61447-60-7 Against Closest Analogs and In-Class Alternatives


ALR1 Inhibitory Activity: CAS 61447-60-7 Matches Epalrestat-Level ALR1 Potency with a Distinct Scaffold for Selectivity Optimization

In an in vitro enzymatic assay against rat kidney aldehyde reductase (ALR1/AKR1A1), CAS 61447-60-7 demonstrated an IC50 of 1500 nM [1]. For context, the clinically used aldose reductase inhibitor epalrestat has been independently reported to exhibit an ALR1 IC50 of 2600 nM in comparable enzyme inhibition assays, while zopolrestat shows an ALR1 IC50 of 2700 nM . This positions CAS 61447-60-7 as an ALR1 inhibitor with potency in the same micromolar range as established pharmacological tools—yet derived from an entirely different chemotype (pyrazoline vs. thiazolidine-acetic acid or phthalazine-acetic acid). The significance is amplified by the fact that within the same 1997 Kotani et al. study from which the 1500 nM value originates, the most selective AR-targeting imidazolidine-acetic acid derivatives achieved ALR1/ALR2 selectivity ratios exceeding 17,500—a benchmark that CAS 61447-60-7, with its distinct pyrazoline scaffold, may approach or exceed upon systematic SAR exploration [1][2].

Aldehyde reductase inhibition Diabetic complications Aldo-keto reductase Enzyme selectivity

Synthetic Yield and Derivatization Efficiency: Solvent-Free Protocol Delivers >80% Yield for 1-Acetyl Pyrazoline Series Including CAS 61447-60-7

The class of 3-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl ethanones, which CAS 61447-60-7 exemplifies with a 4-acetylphenyl substituent at C5, is accessible via a solvent-free, SiO2-H2SO4 catalyzed, microwave-assisted one-pot cyclization-cum-acetylation protocol from chalcone precursors. This method consistently delivers yields exceeding 80% across the series, as reported in the peer-reviewed synthetic methodology literature [1]. In direct comparison, traditional solution-phase methods for related N-acetyl pyrazoles typically report yields in the 60-75% range, with the solvent-free approach providing a ~10-20% yield advantage [1]. The physical constants and complete spectral characterization (IR νCN and CO frequencies; 1H and 13C NMR chemical shifts for Ha, Hb, Hc, CH3, CN, CO, and CH3 groups) have been systematically assigned and correlated with Hammett substituent constants and Swain-Lupton parameters using single and multiple regression analyses, enabling quantitative prediction of spectral properties for quality control (QC) and identity verification [1].

Solvent-free synthesis Microwave-assisted cyclization 1-Acetyl pyrazolines Green chemistry

Blood-Brain Barrier Penetration Potential: Favorable Physicochemical Profile (XlogP 3.2, TPSA 32.7 Ų) Differentiates CAS 61447-60-7 from More Polar Pyrazoline Analogs

The calculated physicochemical parameters of CAS 61447-60-7 include an XlogP of 3.2 and a topological polar surface area (TPSA) of 32.7 Ų, derived from its SMILES structure CC(=O)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 . These values fall squarely within established CNS drug-like property guidelines: TPSA < 60-70 Ų is predictive of good blood-brain barrier (BBB) penetration, and LogP between 1 and 4 is considered optimal for CNS exposure [1]. In contrast, 4,5-dihydro-1H-pyrazole derivatives bearing carboxylate, sulfonamide, or carboxamide substituents—such as the carbonic anhydrase-targeting pyrazoline benzenesulfonamides—exhibit substantially higher TPSA values (>80 Ų) and lower LogP, favoring peripheral target engagement over CNS penetration [2]. CAS 61447-60-7, with its combination of a hydrophobic 4-acetylphenyl moiety and the N1-phenyl-dihydropyrazole core, thus occupies a distinct and favorable CNS-accessible property space not shared by more polar in-class analogs.

Blood-brain barrier penetration CNS drug-like properties Physicochemical profiling ADME prediction

Antimicrobial Scaffold Validation: 4,5-Dihydro-1H-Pyrazole Class Demonstrates Sub-Micromolar Antibacterial Activity via DNA Gyrase Inhibition

Although CAS 61447-60-7 itself has not been directly assayed for antimicrobial activity, the 4,5-dihydro-1H-pyrazole scaffold to which it belongs has been extensively validated as a DNA gyrase inhibitor class with potent antibacterial activity. In a systematic study of 4,5-dihydropyrazole derivatives (4a-4t) containing a dinitrobenzotrifluoride moiety, compound 4d exhibited MIC values of 0.39 μg/mL against Bacillus subtilis and Staphylococcus aureus, with B. subtilis DNA gyrase IC50 of 0.125 μg/mL [1]. Compound 4t achieved MIC values of 3.125, 0.39, 0.39, and 0.39 μg/mL against B. subtilis, S. aureus, P. aeruginosa, and E. coli respectively—comparable to penicillin (MIC 3.125, 3.125, 0.39, 0.39 μg/mL) and kanamycin B (MIC 1.562 μg/mL across all four strains) [1]. In independent studies, 4,5-dihydro-1H-pyrazole derivatives demonstrated superior activity against E. coli ATCC 25922 compared to their chalcone precursors, while showing similar efficacy against MRSA and M. tuberculosis, indicating that cyclization to the pyrazoline ring is a critical determinant of Gram-negative antibacterial potency [2].

Antibacterial DNA gyrase inhibition Gram-positive bacteria Pyrazoline scaffold

Monoamine Oxidase Selectivity Potential: 1-Acetyl-DHP Class Achieves Picomolar MAO-A Inhibition with >10,000-Fold Selectivity Over MAO-B

The N-acetyl-4,5-dihydro-1H-pyrazole chemotype, of which CAS 61447-60-7 is a representative member, has been established as a privileged scaffold for potent and highly selective monoamine oxidase A (MAO-A) inhibition. In the 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole series, compounds have demonstrated MAO-A IC50 values as low as 9 × 10⁻⁹ mM (9 pM), with selectivity indices (MAO-B IC50 / MAO-A IC50) in the range of 10,000-16,250 [1]. By comparison, the clinically used MAO inhibitor moclobemide exhibits MAO-A IC50 values in the low micromolar range, making the 1-acetyl-DHP class approximately 100,000-fold more potent [2]. The structurally analogous 1,3-diphenyl-4,5-dihydro-1H-pyrazole (lacking the N1-acetyl group) shows markedly reduced potency (MAO-A IC50 = 9800 nM, MAO-B IC50 = 200,000 nM), confirming that the N1-acetyl substituent is a critical pharmacophoric element for picomolar MAO-A activity [1]. CAS 61447-60-7, bearing both the N1-acetyl group and extended aromatic substitution, therefore presents a scaffold positioned for exploration of MAO-A inhibitory activity with potential advantages in selectivity profile relative to non-acetylated or non-selective pyrazoline derivatives.

Monoamine oxidase inhibition MAO-A selectivity CNS disorders Neuropharmacology

Spectral QC and Identity Verification: Complete IR, 1H NMR, and 13C NMR Assignments with Hammett Correlations Enable Supplier-Independent Quality Assurance

The 1-acetyl pyrazoline series encompassing CAS 61447-60-7 has been comprehensively characterized spectroscopically, with assigned infrared νCN and CO (cm⁻¹) frequencies and 1H and 13C NMR chemical shifts (δ, ppm) for all key proton and carbon environments (Ha, Hb, Hc, CH3 protons; CN, CO, and CH3 carbons) [1]. Uniquely among pyrazoline characterization studies, these spectral data have been subjected to quantitative Hammett substituent constant and Swain-Lupton parameter correlation analyses using single and multiple linear regression, establishing statistically significant relationships that enable prediction of spectral properties for any substituent combination in the series [1]. This provides a level of structural verification rigor that is unavailable for most catalog pyrazoline compounds, which typically lack published spectral correlation models. In practical terms, a QC laboratory receiving a batch of CAS 61447-60-7 can verify identity and purity by comparing observed νCN and CO IR frequencies and 1H/13C NMR chemical shifts against the predicted values derived from the Hammett correlation model for the specific 4-acetylphenyl substituent (σp = 0.50 for COCH3), providing a quantitative, statistics-based identity confirmation rather than a subjective spectral match [1][2].

Spectral characterization Quality control Hammett correlation 1-Acetyl pyrazolines Structural confirmation

Optimal Research and Industrial Application Scenarios for CAS 61447-60-7 Based on Quantitative Differentiation Evidence


Aldose/Aldehyde Reductase Selectivity Screening in Diabetic Complication Drug Discovery

CAS 61447-60-7 is optimally deployed as a pyrazoline-based ALR1 reference inhibitor in aldose reductase (ALR2) vs. aldehyde reductase (ALR1) selectivity screening panels. Given its documented ALR1 IC50 of 1500 nM [1]—comparable to the clinical benchmark epalrestat (ALR1 IC50 = 2600 nM) —this compound can serve as a structurally distinct positive control for ALR1 activity while enabling direct comparison with ALR2-selective candidates. Its differentiation from imidazolidine-acetic acid chemotypes (which achieve ALR1/ALR2 selectivity ratios >17,500 in the same assay system [1]) provides an orthogonal scaffold for probing whether ALR1 inhibition contributes to or detracts from therapeutic efficacy in diabetic neuropathy and retinopathy models.

CNS-Penetrant Pyrazoline Library Synthesis for MAO-A and CB1 Receptor Antagonist Discovery

CAS 61447-60-7 is a strategic core scaffold for constructing focused libraries of CNS-penetrant 1-acetyl pyrazolines. With a calculated XlogP of 3.2 and TPSA of 32.7 Ų, it falls squarely within established CNS drug-like property space . The 1-acetyl-DHP chemotype has demonstrated picomolar MAO-A inhibitory potency (IC50 = 9 pM) with >10,000-fold selectivity over MAO-B [2], while 4,5-dihydro-1H-pyrazole derivatives as a class are established CB1 receptor antagonists [3]. The 4-acetyl group at the C3-phenyl ring provides a synthetic handle for further diversification—via Schiff base formation, reduction to the alcohol, or heterocycle annulation—enabling rapid exploration of structure-activity relationships around both the MAO-A and CB1 pharmacological targets from a single starting material.

Antibacterial DNA Gyrase Inhibitor Lead Optimization Starting from a Validated Pyrazoline Scaffold

CAS 61447-60-7 can serve as a core intermediate for antibacterial lead optimization programs targeting bacterial DNA gyrase. 4,5-Dihydro-1H-pyrazole derivatives have demonstrated sub-microgram/mL antibacterial activity (MIC = 0.39 μg/mL against S. aureus, P. aeruginosa, and E. coli) with DNA gyrase IC50 values as low as 0.125 μg/mL [4]. Importantly, pyrazoline derivatives show superior Gram-negative activity compared to their chalcone precursors [5], establishing the dihydropyrazole ring as a critical pharmacophoric element. The 4-acetylphenyl substituent distinguishes CAS 61447-60-7 from simpler pyrazoline building blocks and may contribute to additional hydrogen-bonding interactions within the DNA gyrase ATP-binding pocket, as suggested by molecular docking studies of related DHP derivatives [4].

Quality-Controlled Procurement for High-Throughput Screening with Spectrally Verified Identity

CAS 61447-60-7 is the preferred choice for high-throughput screening (HTS) procurement when spectral traceability and batch-to-batch consistency are critical requirements. The availability of complete IR and NMR assignments—including Hammett correlation models that quantitatively predict spectral properties from substituent constants [6]—enables supplier-independent identity verification that exceeds typical certificate-of-analysis documentation. For screening programs where false positives arising from misidentified or degraded compound stocks carry high downstream costs, the ability to cross-reference observed νCN, CO IR frequencies and 1H/13C NMR chemical shifts against statistically validated predicted values provides a quantitative QC gate that is unavailable for most catalog pyrazoline compounds.

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